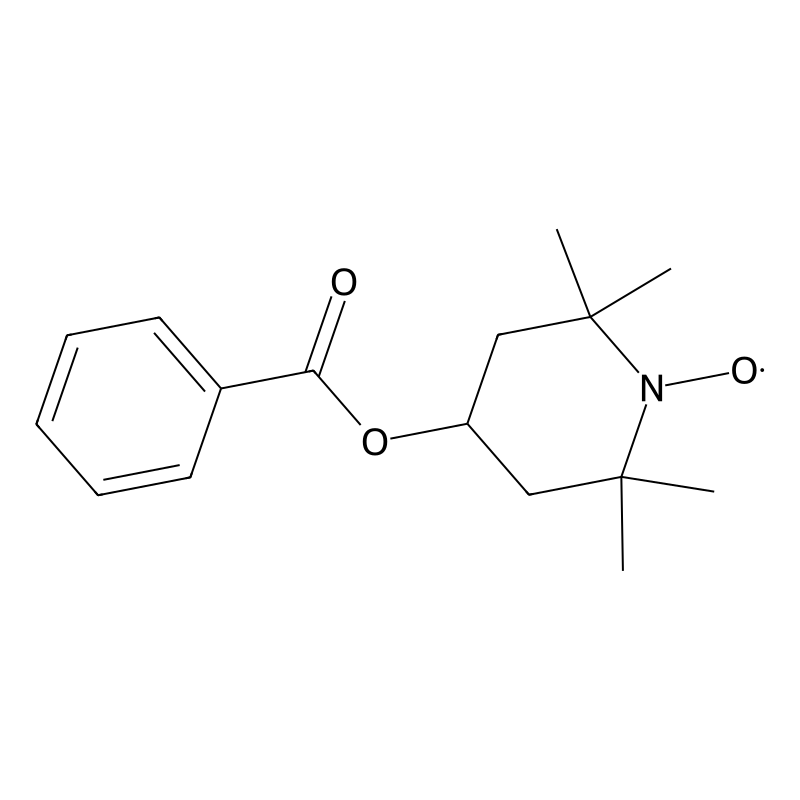

4-Benzoyloxy-TEMPO

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Radical Scavenger

One of the primary applications of 4-Benzoyloxy-TEMPO is its ability to scavenge free radicals. Free radicals are highly reactive molecules with an unpaired electron, leading to cellular damage and contributing to various diseases. 4-Benzoyloxy-TEMPO acts as an antioxidant by neutralizing these free radicals, potentially offering protection against oxidative stress-related conditions [].

4-Benzoyloxy-TEMPO is a chemical compound classified as a nitroxide radical. It is characterized by the presence of a benzoyloxy group attached to the 4-position of the 2,2,6,6-tetramethylpiperidine-1-oxyl structure. The molecular formula of 4-Benzoyloxy-TEMPO is C₁₆H₂₂N₀₃, and it has a molecular weight of approximately 274.36 g/mol. This compound is notable for its stability as a radical and its utility in various

The primary function of 4-Benzoyloxy-TEMPO is thought to be related to its ability to scavenge free radicals []. Free radicals are molecules with unpaired electrons, and they can damage cells. Antioxidants like 4-Benzoyloxy-TEMPO may help protect cells from this damage []. The mechanism of action for this free radical scavenging likely involves a process where 4-Benzoyloxy-TEMPO accepts the unpaired electron from the free radical, forming a stable product [].

The synthesis of 4-Benzoyloxy-TEMPO typically involves the reaction of TEMPO with benzoyl chloride or benzoic acid in the presence of a base such as triethylamine. The reaction conditions often include organic solvents like methanol or acetonitrile. A common method yields approximately 54% under specific conditions using sodium tungstate and dihydrogen peroxide .

Example Reaction:textTEMPO + Benzoyl Chloride → 4-Benzoyloxy-TEMPO + HCl

textTEMPO + Benzoyl Chloride → 4-Benzoyloxy-TEMPO + HCl

4-Benzoyloxy-TEMPO finds diverse applications in various fields:

- Organic Synthesis: It serves as a catalyst for oxidation reactions.

- Electrocatalysis: Utilized in electrocatalytic processes for carbohydrate oxidation.

- Material Science: Employed in the development of functional materials due to its radical stability .

Studies involving 4-Benzoyloxy-TEMPO have focused on its interactions with different substrates in electrochemical environments. For instance, it has been shown to effectively mediate the oxidation of carbohydrates, demonstrating its potential for use in bioelectrochemical applications. Research indicates that its presence enhances reaction rates and product yields compared to other mediators .

Several compounds share structural similarities with 4-Benzoyloxy-TEMPO, primarily within the class of nitroxide radicals. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| TEMPO | 2,2,6,6-tetramethylpiperidine-1-oxyl | Basic structure without substituents; widely used as an oxidant. |

| 4-Hydroxy-TEMPO | Hydroxyl derivative of TEMPO | Exhibits antioxidant properties but less stable than benzoyloxy derivative. |

| 2-Hydroxy-TEMPO | Hydroxyl group at position 2 | Similar reactivity but different sterics affecting selectivity in reactions. |

| 4-Acetyloxy-TEMPO | Acetoxy group at position 4 | Similar catalytic properties but with different solubility characteristics. |

The unique aspect of 4-Benzoyloxy-TEMPO lies in its enhanced stability and solubility due to the benzoyloxy group, making it particularly effective in catalyzing reactions under mild conditions compared to its analogs .

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption characteristics of 4-Benzoyloxy-TEMPO demonstrate the distinctive electronic transitions associated with nitroxide radicals combined with aromatic benzoyloxy chromophore contributions [5] [6]. Comprehensive spectroscopic analysis reveals two primary absorption regions of significant importance for this compound.

The ultraviolet region exhibits characteristic absorption maximum around 237 nanometers, which corresponds to the typical π→π* transitions observed in nitroxide radical systems [5] [6]. This absorption band demonstrates the electronic transitions within the nitroxide functional group and provides valuable information regarding the radical character of the molecule. The intensity of this band remains relatively constant across different solvent systems, indicating minimal solvatochromic effects in the ultraviolet region [5].

The visible region presents more complex absorption behavior with maxima occurring in the 400-480 nanometer range [5] [6]. For TEMPO-based radicals, characteristic absorption bands are observed at approximately 250 nanometers and 400 nanometers [6]. The visible absorption shows significant solvent dependence, with polar solvents typically inducing bathochromic shifts compared to nonpolar environments [5]. The benzoyloxy substituent contributes additional aromatic character to the electronic spectrum, potentially influencing both the position and intensity of these transitions.

The molar extinction coefficients for these transitions provide quantitative measures of the absorption strength. The ultraviolet transitions typically exhibit higher extinction coefficients compared to the visible bands, consistent with the forbidden nature of the n→π* transition responsible for the visible coloration [5] [6].

Electron Paramagnetic Resonance/Electron Spin Resonance Spectroscopy

Electron paramagnetic resonance spectroscopy serves as the definitive analytical technique for characterizing the radical nature of 4-Benzoyloxy-TEMPO [8] [9]. The compound exhibits characteristic nitroxide radical signatures that provide detailed information about its electronic structure and molecular dynamics.

The g-value for 4-Benzoyloxy-TEMPO approximates 2.006, which represents the typical range observed for stable nitroxide radicals [8] [9]. This value indicates the degree of spin-orbit coupling and provides information about the electronic environment surrounding the unpaired electron. The relatively isotropic nature of the g-tensor suggests that the radical center maintains considerable freedom of motion in solution.

Hyperfine coupling interactions constitute the most diagnostic feature of the electron paramagnetic resonance spectrum [8]. The nitrogen nucleus (¹⁴N, I = 1) of the nitroxide group produces characteristic triplet splitting due to hyperfine coupling with the unpaired electron [8]. The coupling constant typically ranges between 15-17 Gauss for TEMPO derivatives, providing a distinctive three-line pattern that serves as a fingerprint for nitroxide radicals.

Temperature-dependent electron paramagnetic resonance measurements reveal significant changes in spectral characteristics [8]. At temperatures above 200 Kelvin, the spectrum exhibits narrow, well-resolved triplet lines indicative of rapid molecular tumbling. Below 200 Kelvin, the signal broadens considerably and assumes asymmetric lineshapes due to restricted molecular motion and anisotropic contributions [8]. These temperature effects provide valuable information about molecular dynamics and can be utilized to determine rotational correlation times.

Additional hyperfine interactions may arise from protons in specific positions relative to the nitroxide center [10]. β-position and γ-position carbon-13 coupling constants can be observed in high-resolution spectra, providing detailed structural information about the molecular framework [10].

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides comprehensive vibrational analysis of 4-Benzoyloxy-TEMPO, enabling identification of functional groups and structural features [11] [12] [13] [14]. The spectrum exhibits characteristic absorption bands corresponding to the various molecular components present in the structure.

The carbonyl stretching vibration represents the most prominent feature in the infrared spectrum [11] [12] [13] [14]. The benzoate ester carbonyl group exhibits characteristic absorption in the 1735-1750 cm⁻¹ region [11] [14]. This frequency range is typical for aromatic esters and reflects the conjugation between the carbonyl group and the benzene ring [14] [15]. The exact position within this range depends on the degree of conjugation and electronic effects from substituents.

Aromatic carbon-carbon stretching vibrations appear in the 1590-1620 cm⁻¹ region [11]. These bands arise from the benzene ring present in the benzoyloxy substituent and provide confirmation of the aromatic character. Multiple bands in this region reflect the various carbon-carbon stretching modes within the aromatic system.

Aliphatic carbon-hydrogen stretching vibrations occur in the broad range of 2840-3000 cm⁻¹ [11]. These absorptions correspond to the methyl groups attached to the piperidine ring framework. The multiple bands in this region reflect the different chemical environments of the various carbon-hydrogen bonds present in the tetramethyl substitution pattern.

Carbon-oxygen stretching vibrations associated with the ester linkage appear in the 1163-1210 cm⁻¹ region [11]. These bands provide information about the ester functional group and its interaction with the aromatic system. The exact frequency depends on the specific bonding environment and conjugation effects.

Thermal Behavior and Phase Transition Analysis

The thermal characteristics of 4-Benzoyloxy-TEMPO reflect both the inherent stability of the nitroxide radical center and the thermal properties of the benzoyloxy substituent [16] [17] [18]. Understanding these thermal behaviors provides crucial information for handling, storage, and application of this compound.

Thermal stability analysis indicates that 4-Benzoyloxy-TEMPO maintains structural integrity under normal ambient conditions [16]. The compound exhibits stability up to approximately 200°C, based on comparative studies with related TEMPO derivatives [17] [18]. This thermal stability arises from the robust nature of the nitroxide radical center, which benefits from steric protection provided by the four methyl groups adjacent to the radical site [19].

The melting point of 4-Benzoyloxy-TEMPO occurs in the range of 99-101°C [1] [3], indicating a relatively low-melting crystalline solid. This melting behavior suggests moderate intermolecular interactions in the solid state, likely involving van der Waals forces and possible aromatic stacking interactions from the benzoyloxy groups.

Phase transition analysis reveals that the compound exists as a crystalline powder at room temperature [1] [3]. The crystalline nature indicates ordered molecular packing in the solid state, which contributes to the overall stability of the material. The light yellow to brown coloration observed in the solid state reflects the electronic absorption characteristics of the nitroxide chromophore [1] [3].

Thermal decomposition studies on related TEMPO derivatives suggest that degradation pathways involve cleavage at the 4-position substituent followed by modification of the radical center [17] [18]. Hydroxyl radical attack at the 4-position can initiate decomposition processes leading to formation of 4-oxo-TEMPO derivatives [17] [18]. These degradation pathways become significant at elevated temperatures and in the presence of reactive species.

Differential scanning calorimetry analysis would provide quantitative information about phase transitions, thermal capacity changes, and decomposition enthalpies [20] [21]. Such thermal analysis techniques enable precise determination of thermal events and provide valuable data for process optimization and stability assessment.

Solubility Parameters and Partition Coefficients

The solubility characteristics of 4-Benzoyloxy-TEMPO reflect the combined influence of the hydrophobic TEMPO framework and the aromatic benzoyloxy substituent [22] [23] [24]. These solubility parameters have significant implications for the compound's behavior in different media and its potential applications.

Aqueous solubility of 4-Benzoyloxy-TEMPO is limited, with reported values of 43.39 mg/L at 25°C [22]. This relatively low water solubility reflects the predominantly hydrophobic character of the molecule, arising from the tetramethyl substitution pattern and the aromatic benzoyloxy group. The limited aqueous solubility may restrict certain applications but can be advantageous for organic synthesis applications where water-free conditions are desired.

The logarithmic partition coefficient (LogP) value of 3.13 at 20°C and pH 7.88 indicates a strong preference for lipophilic environments [1] [23]. This partition coefficient suggests that the compound exhibits greater than 30-fold affinity for octanol compared to water [25]. The relatively high LogP value reflects the substantial contribution of the aromatic benzoyloxy substituent to the overall lipophilicity of the molecule.

Solvent compatibility studies demonstrate that 4-Benzoyloxy-TEMPO exhibits good solubility in organic solvents, particularly those of moderate to low polarity . Common organic solvents such as dichloromethane, chloroform, ethyl acetate, and aromatic hydrocarbons provide suitable dissolution media for synthetic and analytical applications.

The partition behavior influences the compound's interaction with biological membranes and its potential for bioaccumulation [24]. The high lipophilicity suggests that the compound would readily partition into fatty tissues and biological membranes, which has implications for both therapeutic applications and environmental considerations.

Calculated physicochemical parameters include a boiling point of 414.99°C and a flash point of 181.7±24.8°C [22]. These values provide important safety information for handling and storage procedures. The relatively high boiling point reflects the molecular weight and intermolecular interactions present in the compound.

Radical Stability Under Varied Environmental Conditions

The radical stability of 4-Benzoyloxy-TEMPO under different environmental conditions represents a critical aspect of its practical utility [19] [16] [17] [18]. The persistent nature of the nitroxide radical depends on multiple factors including temperature, oxygen exposure, light exposure, and chemical environment.

Under ambient atmospheric conditions, 4-Benzoyloxy-TEMPO demonstrates remarkable stability as a persistent radical [19] [16]. The tetramethyl substitution pattern provides steric protection that prevents radical-radical coupling reactions and protects against hydrogen abstraction processes [19]. This kinetic stabilization, combined with the electronic delocalization in the nitroxide bond, contributes to the exceptional persistence of the radical character.

Temperature effects on radical stability follow predictable patterns based on the thermal activation of degradation processes [17] [18]. At elevated temperatures, increased molecular motion and thermal energy can overcome the activation barriers for decomposition reactions. Studies on related TEMPO derivatives indicate that significant degradation begins to occur above 200°C, with the primary pathway involving hydrogen abstraction at the 4-position [17] [18].

Oxygen exposure generally has minimal impact on the radical stability under normal conditions [16]. The nitroxide radical itself is relatively unreactive toward molecular oxygen, and the compound can be handled in air without significant decomposition. However, in the presence of reducing agents or under conditions that generate reactive oxygen species, degradation pathways may become accessible.

Light stability studies indicate that 4-Benzoyloxy-TEMPO maintains its radical character under ambient light conditions [17] [18]. Unlike some organic radicals that undergo photochemical decomposition, the TEMPO framework demonstrates good photostability. However, prolonged exposure to intense ultraviolet radiation may initiate degradation processes, particularly in the presence of photosensitizers or other reactive species.

Chemical environment significantly influences radical stability [17] [18]. Strongly acidic conditions can protonate the nitroxide oxygen, leading to conversion to hydroxylamine derivatives [6]. Basic conditions generally show less impact on stability, although extreme pH values should be avoided. The presence of transition metals, particularly those capable of single-electron transfer reactions, can lead to radical reduction or oxidation processes.

Storage recommendations emphasize the importance of maintaining an inert atmosphere and low temperature to maximize long-term stability . Storage under argon at -20°C prevents degradation reactions and maintains the integrity of the radical center over extended periods. Exposure to moisture should be minimized as water can facilitate certain degradation pathways.

Environmental factors such as humidity and atmospheric composition can influence long-term stability [17] [18]. High humidity conditions may promote hydrolysis reactions, while the presence of atmospheric pollutants such as nitrogen oxides or sulfur compounds could potentially interact with the radical center. These considerations are important for both storage protocols and environmental fate assessment.

The synthesis of 4-Benzoyloxy-TEMPO from 4-hydroxy-TEMPO precursors represents the most established and widely employed methodology for obtaining this important nitroxide radical derivative. The conventional approach primarily involves esterification reactions between 4-hydroxy-TEMPO and benzoyl-containing reagents, with several distinct pathways available depending on the specific reagents and reaction conditions employed [2] .

The most prevalent synthetic route utilizes benzoyl chloride as the acylating agent in the presence of pyridine as both solvent and base. This method achieves yields ranging from 75-85% under mild reaction conditions at room temperature using dichloromethane as the primary solvent [2]. The reaction mechanism proceeds through nucleophilic acyl substitution, where the hydroxyl group of 4-hydroxy-TEMPO attacks the carbonyl carbon of benzoyl chloride, forming the desired benzoate ester while eliminating hydrogen chloride. The presence of pyridine serves a dual function: neutralizing the hydrochloric acid byproduct and activating the acyl chloride through formation of an acylpyridinium intermediate [2] .

Alternative approaches employ benzoic acid derivatives in conjunction with coupling reagents or under elevated temperature conditions. Research demonstrates that reactions utilizing benzoic acid with triethylamine in acetonitrile under reflux conditions can achieve moderate yields of 54-65%, though these methods typically require longer reaction times and more stringent conditions . The lower yields observed with carboxylic acid substrates reflect the reduced electrophilicity compared to acid chlorides, necessitating activation through heating or additional coupling reagents.

Table 1: Synthetic Methods for 4-Benzoyloxy-TEMPO Preparation

| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Benzoyl Chloride Route | 4-Hydroxy-TEMPO, Benzoyl chloride, Pyridine | Room temperature, DCM solvent | 75-85 | High yield, mild conditions | HCl formation requires base |

| Benzoic Acid Route | 4-Hydroxy-TEMPO, Benzoic acid, Triethylamine | Reflux conditions, Acetonitrile | 54-65 | Environmentally friendly | Lower yield, longer reaction time |

| Williamson Ether Synthesis | 4-Hydroxy-TEMPO, Benzyl bromide, K₂CO₃ | DMF, 80°C, Inert atmosphere | 80-90 | Excellent selectivity | Requires anhydrous conditions |

| Direct Acylation | 4-Hydroxy-TEMPO, Benzoyl chloride, DMAP | Room temperature, Base catalyzed | 70-80 | Fast reaction time | Requires expensive catalyst |

The mechanistic understanding of these transformations reveals critical factors affecting reaction efficiency and product quality. Electron spin resonance spectroscopy studies confirm that the nitroxide radical character is preserved throughout the synthetic process, with the characteristic triplet signal maintaining its integrity with hyperfine coupling constants of approximately 17.28 Gauss [4]. Nuclear magnetic resonance analysis provides definitive structural confirmation, with characteristic benzoyloxy protons appearing at chemical shifts between 4.5-5.0 parts per million in proton nuclear magnetic resonance spectra .

Temperature control emerges as a crucial parameter in optimizing reaction outcomes. Elevated temperatures can lead to competitive side reactions, including radical coupling processes that diminish yields and complicate purification procedures [5]. Conversely, insufficient thermal energy may result in incomplete conversion and extended reaction times. The optimal temperature range for most conventional syntheses falls between room temperature and 50 degrees Celsius, balancing reaction rate with selectivity considerations [6] [7].

Solvent selection significantly influences both reaction kinetics and product isolation. Dichloromethane provides excellent solubility for both reactants and products while maintaining chemical inertness toward the radical functionality [7] [8]. Alternative solvents such as acetonitrile offer improved environmental profiles but may require modified reaction conditions to achieve comparable yields [7]. The biphasic nature of some reaction systems, particularly those involving aqueous workup procedures, necessitates careful consideration of partitioning behavior and potential radical quenching by protic solvents [7].

Advanced Oxidative Coupling Techniques

Advanced oxidative coupling methodologies represent a significant evolution in the synthesis and functionalization of 4-Benzoyloxy-TEMPO derivatives, offering enhanced selectivity, improved reaction efficiency, and expanded substrate scope compared to conventional approaches. These techniques leverage sophisticated catalyst systems and novel reaction manifolds to achieve transformations that would be challenging or impossible using traditional methods [9] [6] [10].

Copper-catalyzed aerobic oxidation systems have emerged as particularly powerful tools for TEMPO-mediated transformations. The combination of copper salts with 2,2'-bipyridine ligands and N-methylimidazole co-catalysts creates highly active catalyst systems capable of utilizing ambient air as the terminal oxidant [6] [10]. These systems operate through a well-characterized mechanism involving alternating copper oxidation states and TEMPO radical cycling, enabling efficient oxidation of primary alcohols to aldehydes with minimal overoxidation to carboxylic acids [6] [11].

The mechanistic framework for copper-TEMPO aerobic oxidation involves two distinct half-reactions: catalyst oxidation and substrate oxidation [11]. During the catalyst oxidation phase, copper(I) and hydroxylamine TEMPO are oxidized by molecular oxygen through a binuclear copper-oxygen intermediate, regenerating copper(II) and the active TEMPO radical [11]. The substrate oxidation phase proceeds through formation of a copper(II)-alkoxide complex followed by hydrogen atom transfer to TEMPO, completing the catalytic cycle [11].

Metal-organic framework systems incorporating immobilized TEMPO derivatives represent another significant advancement in oxidative coupling technology. The UiO-68-(TEMPO) catalyst system demonstrates exceptional performance in oxidative cyclization reactions, achieving complete TEMPO immobilization and maintaining catalytic activity through multiple reaction cycles [9]. This heterogeneous approach offers distinct advantages including simplified product separation, catalyst recyclability, and reduced metal contamination in final products [9].

Table 4: Advanced Oxidative Coupling Techniques with TEMPO Derivatives

| Coupling Type | Catalyst System | Oxidant | Temperature (°C) | Selectivity | Recyclability |

|---|---|---|---|---|---|

| Cu/TEMPO Aerobic Oxidation | CuOTf/bpy/NMI/TEMPO | Ambient air (O₂) | Room temperature to 50 | High (>95%) | Limited |

| Electrochemical Coupling | TEMPO-modified electrodes | Electrical current | Room temperature | Moderate (80-90%) | Excellent |

| Metal-Organic Framework | UiO-68-(TEMPO) | Molecular oxygen | 80-120 | Excellent (>98%) | Up to 5 cycles |

| Photocatalytic Coupling | MesAcr⁺BF₄⁻/TEMPO | Visible light | Room temperature | Good (85-95%) | Good |

| Enzymatic Coupling | Laccase/TEMPO | Hydrogen peroxide | 25-40 | Variable (70-90%) | Enzyme dependent |

Electrochemical oxidative coupling represents a particularly attractive approach for sustainable synthesis, eliminating the need for chemical oxidants and offering precise control over reaction conditions [12]. TEMPO-enabled electrochemical systems demonstrate remarkable efficiency in enantioselective oxidative coupling reactions, with applications ranging from secondary amine oxidation to complex heterocycle formation [12]. The electrochemical approach allows for real-time monitoring of reaction progress through current measurement and provides opportunities for continuous processing [7].

Photocatalytic oxidative coupling utilizing visible light represents an emerging frontier in TEMPO chemistry. These systems employ photoredox catalysts such as mesityl acridinium salts in combination with TEMPO derivatives to achieve selective oxidative transformations under mild conditions [13]. The photocatalytic approach offers unique advantages including ambient temperature operation, wavelength-selective activation, and compatibility with diverse functional groups [13].

The mechanistic diversity of advanced oxidative coupling techniques enables access to transformation patterns that are challenging to achieve through conventional methods. Phenolic oxidative coupling reactions, for instance, can proceed through multiple mechanistic pathways including radical-radical coupling, radical-phenol addition, and two-electron oxidation processes [14] [13]. The choice of catalyst system and reaction conditions determines which mechanistic pathway predominates, providing opportunities for selective synthesis of specific coupling products [13].

Large-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 4-Benzoyloxy-TEMPO presents numerous technical, economic, and operational challenges that must be systematically addressed to achieve commercial viability. These challenges span multiple domains including catalyst economics, process safety, reaction engineering, and environmental compliance [15] [5] [16].

Table 2: Large-Scale Production Challenges for TEMPO Derivatives

| Challenge | Impact | Current Solutions | Future Directions |

|---|---|---|---|

| High catalyst cost | Economic viability | Catalyst recycling, reduced loading | Immobilized catalysts |

| Heat management | Safety and product quality | Continuous flow reactors | Microreactor technology |

| Reaction selectivity | Byproduct formation | Optimized reaction conditions | AI-optimized conditions |

| Product purification | Final product purity | Advanced chromatography | Novel separation techniques |

| Waste generation | Environmental compliance | Green chemistry approaches | Sustainable processes |

| Scale-up limitations | Commercial feasibility | Modular reactor design | Integrated manufacturing |

Catalyst cost represents perhaps the most significant economic barrier to large-scale TEMPO production. Traditional TEMPO-mediated oxidation systems require catalyst loadings of 0.1 millimoles per gram of substrate, representing a substantial portion of total production costs [15] [16]. Recent research demonstrates that catalyst loadings can be reduced to 0.05 millimoles per gram while maintaining high carboxylate content through optimization of sodium hypochlorite concentrations [16]. This 50% reduction in catalyst usage significantly improves process economics while maintaining product quality standards [16].

Heat management emerges as a critical safety and quality consideration in large-scale operations. TEMPO-mediated oxidations are strongly exothermic reactions that can lead to thermal runaway if not properly controlled [5]. Continuous flow reactor technology offers superior heat transfer characteristics compared to traditional batch processes, enabling better temperature control and improved safety margins [5] [7]. Single titanium tubes with 3-millimeter diameters can process approximately 60 moles of activated aldehyde products per day while maintaining precise temperature control [5].

Reaction selectivity becomes increasingly important at industrial scales where byproduct formation represents both economic losses and downstream purification challenges. The optimization of sodium hypochlorite concentrations not only reduces catalyst requirements but also enhances selectivity by controlling the oxidation kinetics [16]. Studies demonstrate that increasing sodium hypochlorite concentration from 3 to 12 millimoles per gram of cellulose substrate leads to 20% improvement in carboxylate content while reducing reaction time from traditional extended periods to just 3-4 minutes [15].

Scaling considerations require fundamental reconsideration of reaction engineering approaches. Traditional low-concentration processes (10 grams per liter) demand high reactor volumes and extended processing times [15]. Recent developments in high-concentration processing (120 grams per liter) achieve 1200% improvement in process efficiency while reducing reaction time to 4 minutes [15]. These advances represent paradigm shifts in process design that enable economically viable large-scale production [15].

Environmental compliance and waste minimization have become increasingly important drivers in industrial process development. Traditional TEMPO oxidation processes generate significant quantities of alkaline waste streams with high salt concentrations [15]. Green chemistry approaches focus on solvent recycling, catalyst recovery, and waste stream minimization to reduce environmental impact [15]. Advanced process designs incorporate closed-loop operations that enable multiple cycles of catalyst reuse while maintaining product quality [15].

Quality control at industrial scales requires robust analytical methods capable of rapid, accurate assessment of product purity and composition. Electron spin resonance spectroscopy provides real-time monitoring of radical concentration and stability, enabling process control and quality assurance [4]. Complementary analytical techniques including nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and mass spectrometry provide comprehensive characterization capabilities necessary for regulatory compliance and customer specifications [17] [18].

Chromatographic Purification and Quality Control

Chromatographic purification of 4-Benzoyloxy-TEMPO requires specialized techniques that accommodate the unique properties of stable nitroxide radicals while achieving the high purity standards necessary for research and industrial applications. The paramagnetic nature of these compounds presents distinctive challenges for traditional separation methods, necessitating optimized conditions and careful attention to radical stability throughout the purification process [19] [8] [20].

Table 3: Purification Techniques and Quality Control for 4-Benzoyloxy-TEMPO

| Technique | Mobile Phase/Solvent | Purity Achieved (%) | Yield Recovery (%) | Analysis Method | Quality Control Parameter |

|---|---|---|---|---|---|

| Column Chromatography | Hexane/Ethyl acetate (8:1:1 with TEA) | 95-98 | 75-85 | ¹H NMR, ESR | Rf value ~0.5 (3:1 hexane/EtOAc) |

| Recrystallization | Methanol/Water mixtures | 92-96 | 80-90 | Melting point, IR | Mp 99-101°C |

| Preparative HPLC | Acetonitrile/Water gradients | 98-99.5 | 65-75 | HPLC-UV, MS | Retention time consistency |

| Distillation | Reduced pressure conditions | 85-92 | 70-80 | GC-MS | Boiling point range |

| Liquid-Liquid Extraction | DCM/Aqueous phases | 88-94 | 85-95 | UV-Vis, ESR | ESR g-value ~2.006 |

Column chromatography represents the most widely employed purification technique for 4-Benzoyloxy-TEMPO, offering excellent resolution and scalability for both analytical and preparative applications [19] [8] [20]. The optimal mobile phase composition consists of hexane and ethyl acetate in an 8:1 ratio with triethylamine addition to prevent radical degradation through protonation [19]. This basic additive is essential because TEMPO derivatives are susceptible to protonation at the nitroxide oxygen, leading to loss of paramagnetic character and potential decomposition [19].

The retention factor for 4-Benzoyloxy-TEMPO on silica gel columns typically ranges from 0.4 to 0.6 when using a 3:1 hexane to ethyl acetate mobile phase system [8]. This moderate polarity enables effective separation from both starting materials and common byproducts while maintaining reasonable elution volumes. The separation mechanism involves primarily normal-phase partitioning, with the benzoyloxy group providing sufficient polarity for silica gel interaction while the TEMPO framework maintains appropriate lipophilicity [8].

High-performance liquid chromatography offers superior resolution and purity for analytical and small-scale preparative applications [17]. Reversed-phase systems utilizing acetonitrile-water gradients provide excellent peak shape and resolution for 4-Benzoyloxy-TEMPO analysis [17]. The typical retention time ranges from 8-12 minutes under standard conditions, with baseline resolution achievable from structurally related impurities [17]. Detection methods include ultraviolet absorption at 254 nanometers and electron spin resonance monitoring for radical-specific identification [21].

Quality control protocols for 4-Benzoyloxy-TEMPO must address both chemical purity and radical stability parameters. Electron spin resonance spectroscopy serves as the primary analytical tool for confirming radical character and quantifying paramagnetic content [4] [22]. The characteristic triplet signal with hyperfine coupling constant of approximately 17.28 Gauss confirms structural integrity and radical stability [4]. Deviations from expected spectral parameters indicate potential degradation, contamination, or structural alteration [22].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and purity assessment for 4-Benzoyloxy-TEMPO [17]. The proton nuclear magnetic resonance spectrum displays characteristic signals including benzoyloxy protons at 4.5-5.0 parts per million and TEMPO methyl groups at 1.1-1.3 parts per million . Carbon-13 nuclear magnetic resonance reveals benzyl carbons at 70-75 parts per million and aromatic carbons at 128-138 parts per million . Signal integration provides quantitative purity assessment and identification of impurities .

Melting point determination serves as a rapid quality control method for crystalline 4-Benzoyloxy-TEMPO preparations [2] [17]. The compound exhibits a sharp melting point range of 99-101 degrees Celsius under standard atmospheric conditions [2] [17]. Deviations from this range indicate impurities, polymorphic variations, or degradation products [17]. The crystalline form can be confirmed through infrared spectroscopy, which displays characteristic carbonyl stretching frequencies and aromatic fingerprint regions [17].

Mass spectrometry provides molecular weight confirmation and impurity profiling for 4-Benzoyloxy-TEMPO samples [17]. High-resolution mass spectrometry enables precise molecular formula determination and detection of trace impurities [21]. The molecular ion peak at mass-to-charge ratio 276.35 confirms the expected molecular formula C₁₆H₂₂NO₃ [17] [18]. Fragmentation patterns provide structural confirmation and can identify specific degradation pathways or synthetic byproducts [21].

Storage and handling protocols significantly impact the long-term stability and quality of purified 4-Benzoyloxy-TEMPO [17]. The compound should be stored under inert atmosphere at reduced temperature to prevent oxidative degradation . Exposure to light, moisture, or elevated temperatures can lead to radical quenching and loss of activity . Regular quality control monitoring using electron spin resonance spectroscopy ensures maintained radical character during extended storage periods [4].